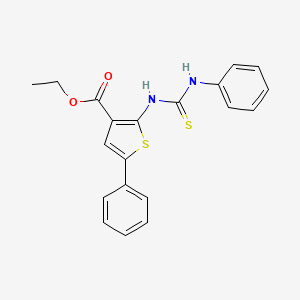
Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate typically involves the reaction of aminothiophene carboxylate ester with phenyl isothiocyanate in ethanol. This reaction forms the thioureido thiophene intermediate, which is then condensed with hydrazine hydrate using ethyl alcohol as a solvent to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
科学的研究の応用
Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit specific kinases.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and other biochemical processes.
作用機序
The mechanism of action of Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Phenylthioureido derivatives: Compounds with the phenylthioureido group also show similar reactivity and biological activity.
Uniqueness
Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases sets it apart from other thiophene derivatives, making it a valuable compound for medicinal chemistry research .
特性
CAS番号 |
72625-10-6 |
|---|---|
分子式 |
C20H18N2O2S2 |
分子量 |
382.5 g/mol |
IUPAC名 |
ethyl 5-phenyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O2S2/c1-2-24-19(23)16-13-17(14-9-5-3-6-10-14)26-18(16)22-20(25)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,25) |
InChIキー |
WYAHJBADNUVEJO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















